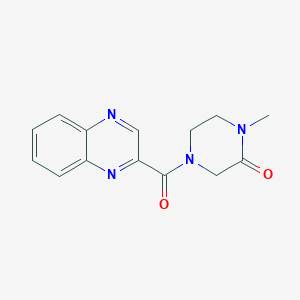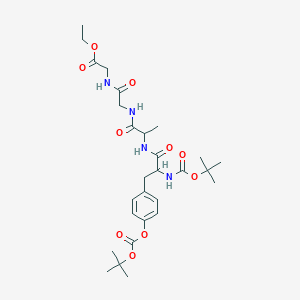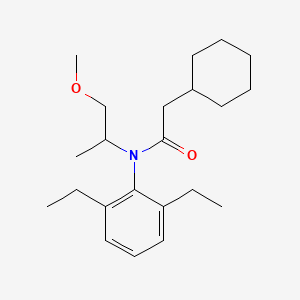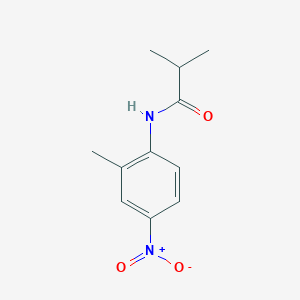
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone, also known as PQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQ1 belongs to the family of quinoxaline derivatives and has been shown to possess a range of biological activities that make it a promising candidate for use in various fields of research. In
科学研究应用
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is in the field of cancer research. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess potent anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the main targets of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to inhibit the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess anti-inflammatory and antioxidant properties. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied and has a well-established safety profile. However, one of the limitations of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. One potential avenue of research is the development of novel 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone derivatives with improved properties, such as increased solubility or enhanced anti-cancer activity. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy. Finally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis.
Conclusion:
In conclusion, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory and antioxidant properties make it a promising candidate for use in the treatment of a range of diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone are promising and could lead to the development of novel therapeutic agents.
合成方法
The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone involves the condensation of 2-carbonylquinoxaline with N-methylpiperazine in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to obtain pure 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is relatively straightforward and can be carried out in a laboratory setting.
属性
IUPAC Name |
1-methyl-4-(quinoxaline-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17-6-7-18(9-13(17)19)14(20)12-8-15-10-4-2-3-5-11(10)16-12/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYIZKLIRRELPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B5052920.png)


![dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5052944.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,8-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052991.png)
![2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate hydrochloride](/img/structure/B5052994.png)